

2-Cyclopentylacetaldehyde molecular weight

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Compound of Interest

Compound Name: 2-Cyclopentylacetaldehyde

Cat. No.: B041589

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An In-Depth Technical Guide to **2-Cyclopentylacetaldehyde**

Abstract

This technical guide provides a comprehensive overview of **2-Cyclopentylacetaldehyde** (CAS: 5623-81-4), a key aliphatic aldehyde of interest to researchers in organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight of 112.17 g/mol .^{[1][2][3][4]} It further explores common synthetic pathways, detailed protocols for spectroscopic characterization (IR, NMR, MS) essential for identity verification, and discusses its reactivity and applications, particularly its role as a building block in the development of therapeutic agents.^[4] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and application of this versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

2-Cyclopentylacetaldehyde, also known as cyclopentaneacetaldehyde, is an organic compound featuring a cyclopentyl ring bonded to the alpha-carbon of an acetaldehyde moiety. ^[1] This structure combines an aliphatic cyclic group with a reactive aldehyde functional group, making it a valuable synthon in various chemical transformations.

Chemical Structure

The structural representation is fundamental to understanding its reactivity and spectroscopic signature.

Caption: 2D Structure of **2-Cyclopentylacetaldehyde**.

Key Identifiers and Properties

A summary of essential quantitative data is crucial for experimental design, including reaction stoichiometry, safety assessments, and analytical method development.

Property	Value	Source(s)
Molecular Weight	112.17 g/mol	PubChem, American Elements, ChemSynthesis[1][2][3]
Molecular Formula	C ₇ H ₁₂ O	PubChem, American Elements, ChemSynthesis[1][2][3]
IUPAC Name	2-cyclopentylacetaldehyde	PubChem[1]
CAS Number	5623-81-4	American Elements, ChemSynthesis[2][3]
Monoisotopic Mass	112.088815 Da	PubChem[1]
Boiling Point	156 °C	ChemicalBook[4]
Density (Predicted)	0.907 ± 0.06 g/cm ³	ChemicalBook[4]
XLogP3-AA (LogP)	1.9	PubChem[1]
SMILES	C1CCC(C1)CC=O	PubChem[1]
InChIKey	CEUXIAUEIGSQSZ-UHFFFAOYSA-N	PubChem[1]

Synthesis and Mechanistic Considerations

The preparation of **2-cyclopentylacetaldehyde** is not commonly detailed in introductory texts but can be achieved through established organic chemistry transformations. A logical and

referenced approach involves the controlled oxidation of the corresponding primary alcohol, 2-cyclopentylethanol.

Conceptual Synthetic Workflow

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred in laboratory settings for this transformation due to their mild nature and high selectivity for aldehyde formation.

Caption: General workflow for the synthesis of **2-cyclopentylacetaldehyde**.

A specific synthesis has been reported in the Canadian Journal of Chemistry, providing an authoritative protocol for its preparation.^[3] Researchers should consult this primary literature for detailed experimental conditions and characterization data.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of **2-cyclopentylacetaldehyde** is paramount. A multi-pronged spectroscopic approach provides a self-validating system where data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) collectively corroborate the molecular structure.

Infrared (IR) Spectroscopy Protocol

- Objective: To confirm the presence of the key functional groups: the aldehyde C=O and C-H bonds.
- Methodology:
 - Prepare a neat sample by placing a single drop of **2-cyclopentylacetaldehyde** between two NaCl or KBr salt plates.
 - Alternatively, dissolve a small amount in an appropriate solvent (e.g., CCl₄) and analyze in an IR-transparent cell.

- Acquire the spectrum, typically over a range of 4000 cm^{-1} to 400 cm^{-1} .
- Expected Signature Peaks & Interpretation:
 - $\sim 1730\text{ cm}^{-1}$ (Strong, Sharp): This absorption is highly characteristic of the $\text{C}=\text{O}$ (carbonyl) stretch in a saturated aliphatic aldehyde.[5][6] Its intensity and position are primary indicators of the aldehyde group.
 - $\sim 2720\text{ cm}^{-1}$ and $\sim 2820\text{ cm}^{-1}$ (Medium, Sharp): These two distinct peaks arise from the C-H stretch of the aldehydic proton (the H attached to the $\text{C}=\text{O}$).[5][6] Their presence is a definitive marker that distinguishes an aldehyde from a ketone.
 - $\sim 2850\text{-}2960\text{ cm}^{-1}$ (Strong, Multiple Bands): These correspond to the C-H stretching vibrations of the sp^3 -hybridized carbons in the cyclopentyl ring and the adjacent methylene ($-\text{CH}_2-$) group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Objective: To elucidate the complete carbon-hydrogen framework and confirm connectivity.
- Methodology:
 - Dissolve 5-10 mg of the sample in $\sim 0.7\text{ mL}$ of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum, potentially including a DEPT-135 experiment to differentiate CH , CH_2 , and CH_3 carbons.
- Expected Chemical Shifts (δ) & Interpretation:
 - ^1H NMR:
 - $\sim 9.7\text{ ppm}$ (Triplet, 1H): This highly deshielded signal is the unambiguous signature of the aldehydic proton ($-\text{CHO}$).[6] It will likely appear as a triplet due to coupling with the two adjacent protons of the $-\text{CH}_2-$ group.

- ~2.2-2.4 ppm (Doublet of Triplets, 2H): Corresponds to the protons of the methylene group (-CH₂-) adjacent to the carbonyl.
- ~1.0-2.0 ppm (Multiplets, 9H): A complex series of overlapping signals representing the nine protons on the cyclopentyl ring.
- ¹³C NMR:
 - ~200-205 ppm: The characteristic chemical shift for an aldehyde carbonyl carbon.[6]
 - ~50-55 ppm: The signal for the α -carbon (-CH₂-CHO).
 - ~25-40 ppm: Multiple signals corresponding to the carbons of the cyclopentyl ring.

Mass Spectrometry (MS) Protocol

- Objective: To determine the molecular weight and analyze fragmentation patterns that support the proposed structure.
- Methodology:
 - Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) source.
 - Acquire the mass spectrum.
- Expected Fragmentation & Interpretation:
 - m/z = 112: The molecular ion peak [M]⁺, corresponding to the molecular weight of C₇H₁₂O.[8] Its presence confirms the elemental composition.
 - m/z = 83: A prominent peak resulting from the loss of the -CHO group (a radical of mass 29) via α -cleavage, leaving a stable cyclopentylmethyl cation.
 - m/z = 69: Loss of the acetaldehyde side chain (-CH₂CHO, mass 43), resulting in the cyclopentyl cation [C₅H₉]⁺.
 - m/z = 43: A peak corresponding to the [CH₂CHO]⁺ fragment.

Reactivity and Applications in Drug Development

The utility of **2-cyclopentylacetaldehyde** in advanced chemical synthesis stems from the high reactivity of its aldehyde functional group and the physicochemical properties imparted by the cyclopentyl moiety.

Core Reactivity

The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack, making it a versatile electrophile for C-C bond formation.^[9] Key reactions include:

- Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and cyanides.
- Reductive Amination: Forms amines upon reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
- Wittig Reaction: Converts the aldehyde to an alkene.
- Oxidation: Can be easily oxidized to 2-cyclopentylacetic acid using agents like KMnO₄ or Jones reagent.
- Reduction: Can be reduced to 2-cyclopentylethanol using reducing agents like NaBH₄ or LiAlH₄.

Role in Medicinal Chemistry

While not a drug itself, **2-cyclopentylacetaldehyde** serves as a valuable starting material or intermediate. The cyclopentyl group can enhance lipophilicity, potentially improving a drug candidate's ability to cross cell membranes.

- Case Example - HIV Protease Inhibitors: Cyclopentaneacetaldehyde has been cited as a reagent used in the preparation of thiomethanes, which have been investigated as potent nonpeptidic HIV-1 protease inhibitors.^[4] It is also used in the synthesis of pyrimidinones, which act as HIV-1 replication inhibitors.^[4] In these syntheses, the aldehyde group provides a reactive handle to build more complex molecular architectures.

Safety and Handling

As a reactive chemical, proper handling is essential to ensure laboratory safety. The following information is aggregated from supplier Safety Data Sheets (SDS).[\[10\]](#)[\[11\]](#)[\[12\]](#)

- GHS Hazard Statements:

- H226: Flammable liquid and vapor.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

- Precautionary Measures:

- Handling: Use in a well-ventilated area or under a chemical fume hood.[\[10\]](#) Keep away from heat, sparks, and open flames.[\[10\]](#) Ground/bond container and receiving equipment to prevent static discharge.[\[12\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[\[10\]](#)[\[12\]](#) Recommended storage temperature is often 0-8 °C.[\[4\]](#)

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